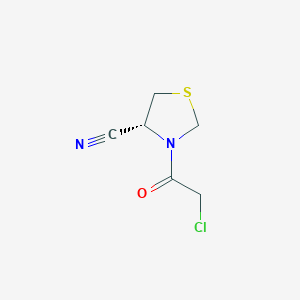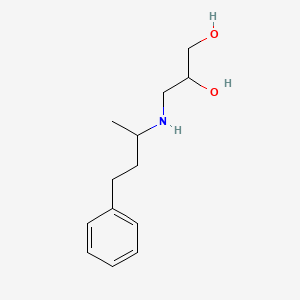
3-(4-Phenylbutan-2-ylamino)propane-1,2-diol
描述
3-(4-Phenylbutan-2-ylamino)propane-1,2-diol is a chemical compound with a complex structure that includes both amino and hydroxyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenylbutan-2-ylamino)propane-1,2-diol typically involves the reaction of 3-chloro-1,2-propanediol with an appropriate amine under alkaline conditions. The reaction is carried out by adding sodium hydroxide to create an alkaline environment, followed by the addition of the amine. The product is then purified through a series of steps to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product collection helps in maintaining the quality and purity of the compound .
化学反应分析
Types of Reactions
3-(4-Phenylbutan-2-ylamino)propane-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce secondary amines .
科学研究应用
3-(4-Phenylbutan-2-ylamino)propane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3-(4-Phenylbutan-2-ylamino)propane-1,2-diol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The pathways involved include signal transduction and metabolic processes .
相似化合物的比较
Similar Compounds
3-Amino-1,2-propanediol: A simpler analog with similar functional groups.
2-Amino-1,3-propanediol: Another analog with a different arrangement of functional groups.
1-Aminoglycerol: A compound with similar hydroxyl and amino groups
Uniqueness
3-(4-Phenylbutan-2-ylamino)propane-1,2-diol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its phenyl and butyl groups contribute to its lipophilicity and potential interactions with hydrophobic regions of biological molecules .
属性
分子式 |
C13H21NO2 |
|---|---|
分子量 |
223.31 g/mol |
IUPAC 名称 |
3-(4-phenylbutan-2-ylamino)propane-1,2-diol |
InChI |
InChI=1S/C13H21NO2/c1-11(14-9-13(16)10-15)7-8-12-5-3-2-4-6-12/h2-6,11,13-16H,7-10H2,1H3 |
InChI 键 |
CSCRFWXIWSPGFX-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1=CC=CC=C1)NCC(CO)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide](/img/structure/B8755080.png)
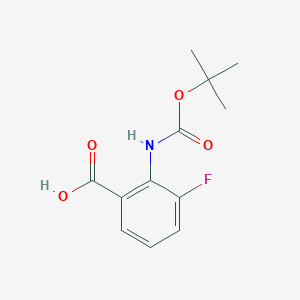
![3-Bromo-N-[(1-ethylpyrrolidin-1-ium-2-yl)methyl]-2,6-dimethoxybenzamidechloride](/img/structure/B8755094.png)
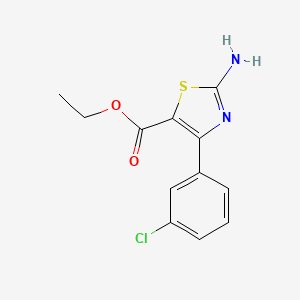
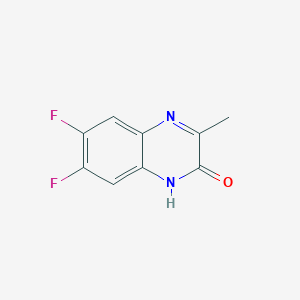
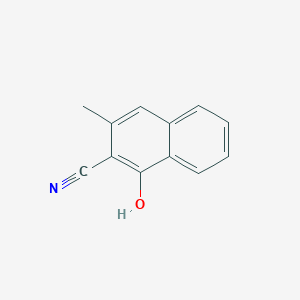
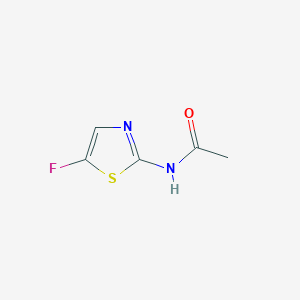
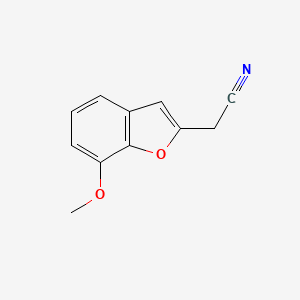
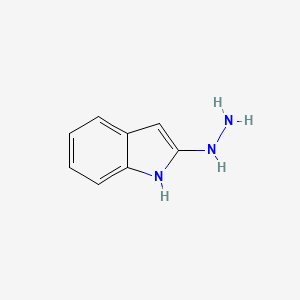
![1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one;dihydrochloride](/img/structure/B8755154.png)
![4-Bromo-2-chloro-1-[(3-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B8755155.png)
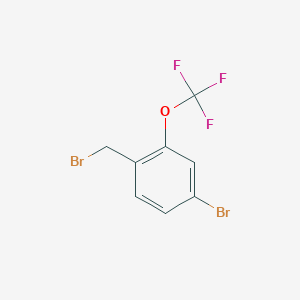
![5-Ethylpyrazolo[1,5-a]pyridine](/img/structure/B8755173.png)
